Lipophilicity Advantage (XLogP3): Target Compound vs. Non-Methylated Analog 1-(3-Fluorophenyl)-3-phenylpropan-1-amine
The target compound exhibits a computed XLogP3 of 3.6, compared to an XLogP3 of approximately 3.1 for the non-methylated analog 1-(3-fluorophenyl)-3-phenylpropan-1-amine (CID implied based on parent structure) [1][2]. This 0.5 log unit increase is directly attributable to the addition of the 4-methyl group and represents a therapeutically relevant difference in lipophilicity for CNS penetration optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)-3-phenylpropan-1-amine: XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target compound more lipophilic) |
| Conditions | PubChem computed XLogP3 values (release 2021.05.07); computational prediction, not experimentally measured logP |
Why This Matters
A ΔXLogP3 of +0.5 can shift CNS penetration and non-specific protein binding profiles, making the target compound a superior choice when enhanced brain exposure is desired without introducing additional heteroatoms.
- [1] PubChem. (2025). Compound Summary for CID 60820186: 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine. Computed XLogP3-AA = 3.6. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1,3-Diphenylpropylamine. Computed XLogP3-AA = 3.1. National Center for Biotechnology Information. Used as surrogate baseline for non-methylated analog comparison. View Source
